molecular formula C15H19Cl2NO2 B4855952 2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride

2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride

Cat. No. B4855952
M. Wt: 316.2 g/mol
InChI Key: XZUZVYPTCSRRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride, also known as ‘Pindolol’, is a beta-blocker medication that is used to treat high blood pressure and certain heart conditions. It was first synthesized in the 1960s and has since been widely used in the medical industry.

Mechanism of Action

Pindolol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the heart rate, blood pressure, and other physiological processes. By blocking these receptors, Pindolol reduces the workload on the heart and decreases the amount of oxygen needed by the heart muscle. This results in a decrease in blood pressure and an improvement in heart function.
Biochemical and Physiological Effects:
Pindolol has several biochemical and physiological effects on the body. It decreases heart rate, cardiac output, and blood pressure. It also reduces the amount of oxygen needed by the heart muscle and improves the heart’s ability to pump blood. Pindolol has been shown to have anti-arrhythmic effects, which can help to prevent abnormal heart rhythms. Additionally, Pindolol has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using Pindolol in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, Pindolol has been shown to have a good safety profile, which makes it a suitable drug for use in animal studies.
One limitation of using Pindolol in lab experiments is that it may not be effective in all cases. Pindolol has been shown to be less effective in patients with severe heart failure or in those with certain genetic variations. Additionally, Pindolol may interact with other medications, which can affect its effectiveness.

Future Directions

There are several future directions for the use of Pindolol in medical research. One area of interest is the potential use of Pindolol in cancer treatment. Several studies have shown that Pindolol can inhibit tumor growth, and further research is needed to explore this potential use.
Another area of interest is the potential use of Pindolol in the treatment of anxiety disorders and depression. Pindolol has been shown to enhance the effects of certain antidepressant medications, and further research is needed to explore this potential use.
Conclusion:
In conclusion, Pindolol is a beta-blocker medication that has been widely used in the medical industry for the treatment of high blood pressure and certain heart conditions. It has several biochemical and physiological effects on the body and has been extensively studied for its potential use in the treatment of various medical conditions. Pindolol has a well-known mechanism of action and a good safety profile, which makes it a suitable drug for use in lab experiments. There are several future directions for the use of Pindolol in medical research, including its potential use in cancer treatment and the treatment of anxiety disorders and depression.

Scientific Research Applications

Pindolol has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-arrhythmic, anti-hypertensive, and anti-anginal effects. Pindolol has also been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Additionally, Pindolol has been investigated for its potential use in cancer treatment, as it has been shown to inhibit tumor growth in some studies.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2.ClH/c1-15(2,10-18)17-9-13-7-8-14(19-13)11-3-5-12(16)6-4-11;/h3-8,17-18H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUZVYPTCSRRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=C(O1)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-Chlorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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